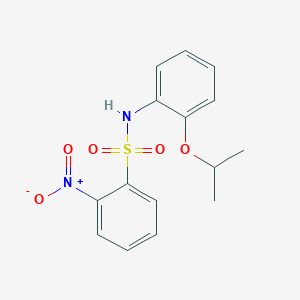

N-(2-isopropoxyphenyl)-2-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-isopropoxyphenyl)-2-nitrobenzenesulfonamide” seems to be a complex organic compound. It is related to compounds like Propoxur and 2-Isopropoxyphenyl nonyl succinate . Propoxur is a carbamate non-systemic insecticide, produced from catechol .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds like Propoxur are synthesized from catechol . Protodeboronation of pinacol boronic esters has been reported, which might be relevant to the synthesis of similar compounds .

Mechanism of Action

Target of Action

N-(2-isopropoxyphenyl)-2-nitrobenzenesulfonamide, also known as propoxur, is a carbamate pesticide . Its primary target is the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating nerve impulses .

Mode of Action

Propoxur acts by irreversibly inactivating acetylcholinesterase . This inactivation prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve synapses. The excess acetylcholine overstimulates the nerves, causing rapid knockdown of pests .

Biochemical Pathways

The action of propoxur affects the cholinergic pathway in the nervous system . By inhibiting acetylcholinesterase, it disrupts the normal function of this pathway, leading to overstimulation of the nerves. The downstream effects include convulsions and paralysis in insects, which can lead to their death .

Pharmacokinetics

Propoxur is rapidly absorbed and excreted in mammals following acute administration . It is hydrolyzable in alkaline media, indicating that its bioavailability may be influenced by the pH of the environment . The compound’s solubility in water is approximately 0.2% at 20°C, which may affect its distribution in the body .

Result of Action

The molecular effect of propoxur’s action is the inactivation of acetylcholinesterase, leading to an accumulation of acetylcholine . On a cellular level, this results in overstimulation of nerve cells. In insects, this overstimulation leads to rapid knockdown, paralysis, and eventually death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of propoxur. For instance, it rapidly breaks down in alkaline solution , suggesting that its stability and efficacy could be reduced in alkaline environments. Furthermore, it is highly toxic to many bird species and honeybees, and moderately to slightly toxic to fish and other aquatic species , indicating that its use must be carefully managed to minimize harm to non-target organisms.

Properties

IUPAC Name |

2-nitro-N-(2-propan-2-yloxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-11(2)22-14-9-5-3-7-12(14)16-23(20,21)15-10-6-4-8-13(15)17(18)19/h3-11,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHILBRRLZPQENS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2788274.png)

![Tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B2788279.png)

![3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2788290.png)

![9-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2788294.png)

![1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2788296.png)